molecular formula C22H21N5O B6139118 2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B6139118
M. Wt: 371.4 g/mol
InChI Key: AYVWFPRMHAERGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as MN-166, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been shown to have a variety of effects on biological systems, making it a promising candidate for use in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is thought to work by modulating the activity of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and immune responses, as well as to activate certain receptors that are involved in neuroprotection.
Biochemical and Physiological Effects:
2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, as well as to promote neuroprotection and improve cognitive function. It has also been shown to modulate immune responses and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of focus is the development of new therapeutic applications for the compound, including its potential use in the treatment of other neurological disorders and cancers. Another area of focus is the development of new synthesis methods and modifications to the compound to improve its efficacy and reduce toxicity. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one and its effects on various biological systems.

Synthesis Methods

2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with 2-naphthylacetic acid, followed by reaction with methyl piperazine. Another method involves the reaction of 2-aminopyridine with 2-naphthylacetonitrile, followed by reaction with methyl piperazine. Both methods result in the formation of 2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one as a white crystalline solid.

Scientific Research Applications

2-(4-methyl-1-piperazinyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, neuroprotective, and immunomodulatory effects, making it a promising candidate for use in the treatment of neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-26-10-12-27(13-11-26)22-24-20-19(21(28)25-22)18(8-9-23-20)17-7-6-15-4-2-3-5-16(15)14-17/h2-9,14H,10-13H2,1H3,(H,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVWFPRMHAERGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylpiperazin-1-yl)-5-naphthalen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one

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